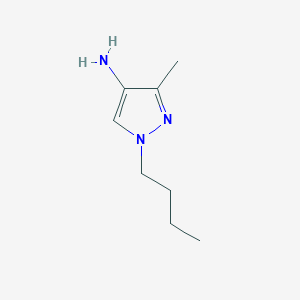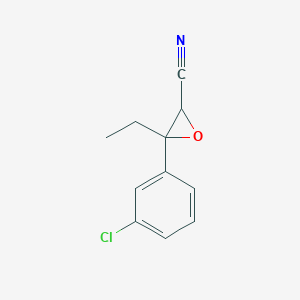![molecular formula C14H14N2O2 B13183066 5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13183066.png)
5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile is an organic compound that features a furan ring, a benzonitrile group, and an amino group substituted with a methoxyethyl chain. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile typically involves multi-step organic reactions. One possible route could include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the benzonitrile group: This can be achieved through nitrile formation reactions, such as the Sandmeyer reaction.
Substitution with the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the methoxyethyl chain: This step can be accomplished through alkylation reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the nitrile group could yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
In the industrial sector, such compounds might be used in the development of new materials, such as polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)-2-aminobenzonitrile: Similar structure but without the methoxyethyl substitution.
2-(Furan-2-yl)benzonitrile: Lacks the amino group.
5-(Furan-2-yl)-2-(methylamino)benzonitrile: Similar structure but with a different alkyl substitution on the amino group.
Uniqueness
The presence of the methoxyethyl group in 5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile may confer unique properties, such as increased solubility, altered reactivity, or enhanced biological activity compared to its analogs.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
5-(furan-2-yl)-2-(2-methoxyethylamino)benzonitrile |
InChI |
InChI=1S/C14H14N2O2/c1-17-8-6-16-13-5-4-11(9-12(13)10-15)14-3-2-7-18-14/h2-5,7,9,16H,6,8H2,1H3 |
InChI Key |
AZARJCFFAGWBMC-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C2=CC=CO2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


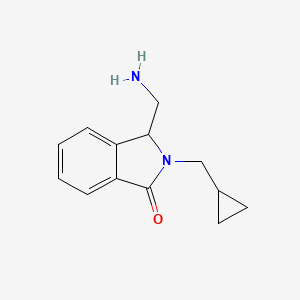
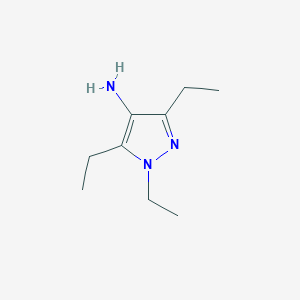

![1-[2-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13183011.png)
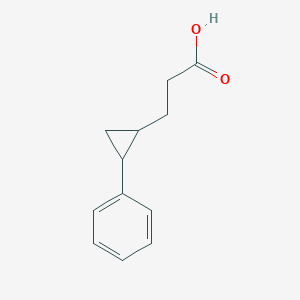
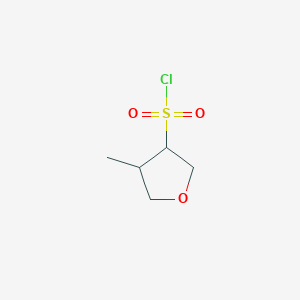
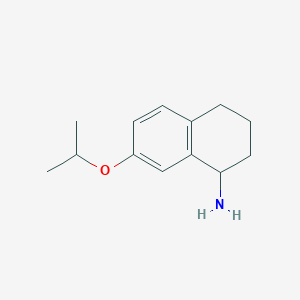
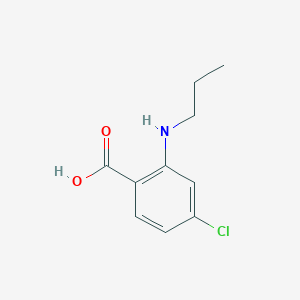

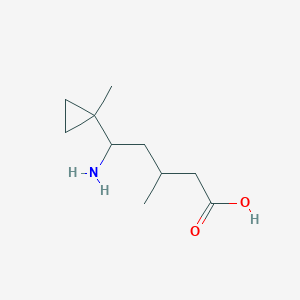
![{Bicyclo[2.1.0]pentan-1-yl}methanol](/img/structure/B13183059.png)
